AAPK-25
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Overview
Description
AAPK-25 is a potent and selective inhibitor of both Aurora kinases and Polo-like kinases. These kinases play crucial roles in cell division, and their inhibition can lead to mitotic delay and apoptosis, making this compound a promising candidate for anti-tumor therapies .
Preparation Methods
AAPK-25 is synthesized through a series of chemical reactions involving naphthalene-based compounds. The synthetic route typically involves the following steps:
Formation of the core structure: The naphthalene core is functionalized with various substituents to form the basic structure of this compound.
Introduction of functional groups: Specific functional groups are introduced to enhance the compound’s inhibitory activity against Aurora and Polo-like kinases.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Chemical Reactions Analysis
AAPK-25 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
AAPK-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora and Polo-like kinases.
Biology: Employed in cell biology research to investigate the effects of kinase inhibition on cell division and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly those involving rapid cell proliferation.
Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
AAPK-25 exerts its effects by selectively inhibiting Aurora kinases (A, B, and C) and Polo-like kinases (PLK1, PLK2, and PLK3). These kinases are essential for the regulation of the G2/M phase of the cell cycle. By inhibiting these kinases, this compound induces mitotic arrest, leading to apoptosis. The molecular targets include the active sites of these kinases, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
AAPK-25 is unique in its dual inhibition of both Aurora and Polo-like kinases. Similar compounds include:
VX-680: An Aurora kinase inhibitor with a different selectivity profile.
BI 2536: A Polo-like kinase inhibitor with distinct inhibitory properties.
MLN8237: Another Aurora kinase inhibitor with a different mechanism of action.
Compared to these compounds, this compound offers a broader spectrum of kinase inhibition, making it a versatile tool in cancer research .
Properties
CAS No. |
2247919-28-2 |
---|---|
Molecular Formula |
C30H35ClN4O2 |
Molecular Weight |
519.086 |
IUPAC Name |
4-((6-Chloro-2-methoxyacridin-9-yl)methyl)-2-((4-(2-(dimethylamino)ethyl)piperazin-1-yl)methyl)phenol |
InChI |
InChI=1S/C30H35ClN4O2/c1-33(2)10-11-34-12-14-35(15-13-34)20-22-16-21(4-9-30(22)36)17-26-25-7-5-23(31)18-29(25)32-28-8-6-24(37-3)19-27(26)28/h4-9,16,18-19,36H,10-15,17,20H2,1-3H3 |
InChI Key |
FOMOXWWUGIIVIV-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(CC2=C(C=C(OC)C=C3)C3=NC4=CC(Cl)=CC=C42)C=C1CN5CCN(CCN(C)C)CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AAPK-25; AAPK 25; AAPK-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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